molecular formula C28H34N2O3 B11324834 6,7-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide

6,7-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11324834
M. Wt: 446.6 g/mol
InChI Key: PUSLXVULACMMEF-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the piperidine and isopropylphenyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6,7-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide include other chromene derivatives with varying substituents. Examples include:

  • 4H-chromene-2-carboxamide derivatives with different alkyl or aryl groups.
  • Piperidine-containing chromenes with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C28H34N2O3/c1-18(2)21-8-10-22(11-9-21)24(30-12-6-5-7-13-30)17-29-28(32)27-16-25(31)23-14-19(3)20(4)15-26(23)33-27/h8-11,14-16,18,24H,5-7,12-13,17H2,1-4H3,(H,29,32)

InChI Key

PUSLXVULACMMEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCCCC4

Origin of Product

United States

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